molecular formula C17H22ClN3 B1193555 PSEM308 HCl

PSEM308 HCl

Cat. No.: B1193555
M. Wt: 303.83
InChI Key: VMTPPUMVLGEJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSEM308 HCl is an agonist of pharmacologically selective actuator module (PSAM) which activates PSAML141F-GlyR chimeric ion channels.

Scientific Research Applications

Key Findings on Neuronal Activation

  • Increased Firing Rate : Local application of PSEM308 resulted in an eight-fold increase in the firing frequency of transduced locus coeruleus neurons (from 0.54 Hz to 4.22 Hz) at a concentration of 3 mM .
  • Systemic Effects : Intraperitoneal administration of PSEM308 (10 mg/kg) led to a significant increase in discharge frequency from 1.47 Hz to 14.76 Hz over a period of 20 minutes .

Chemogenetic Studies

PSEM308 is primarily utilized in chemogenetic experiments to control neuronal activity in vivo. Its application has been instrumental in understanding the role of specific neuronal populations in behavior and physiology.

Case Study: Locus Coeruleus Activation

  • In a study involving rats, PSEM308 was used to activate locus coeruleus neurons, leading to observable behavioral changes such as conditioned place aversion, indicating its potential role in modulating emotional responses .

Motor Neuron Studies

PSEM308 has also been applied in motor neuron research, particularly in models of amyotrophic lateral sclerosis (ALS). By controlling motoneuron firing through chemogenetic methods, researchers have established causal links between motoneuron activity and disease progression.

Case Study: ALS Mouse Model

  • The application of PSEM308 enabled researchers to manipulate motoneuron firing rates, providing insights into the mechanisms underlying motoneuron degeneration and potential therapeutic targets .

Pain Modulation Studies

PSEM308's effects on pain perception have been explored through its activation of locus coeruleus neurons, which are involved in nociceptive processing.

Findings on Nociception

  • Chemogenetic activation using PSEM308 significantly increased thermal withdrawal latency in rats, suggesting an anti-nociceptive effect that could be beneficial for understanding pain pathways .

Table 1: Summary of Key Research Findings Involving PSEM308

Study FocusApplicationKey FindingsReference
Locus Coeruleus ActivationBehavioral ResponseIncreased firing rate; conditioned place aversion
Motor Neuron ActivityALS ModelControlled motoneuron firing; linked to disease progression
Pain ModulationNociception StudiesIncreased thermal withdrawal latency

Table 2: Concentration-Dependent Effects of PSEM308

Concentration (mM)Inward Current (pA)Firing Rate Increase (Hz)
12002
38004.22
10No responseNo change

Properties

Molecular Formula

C17H22ClN3

Molecular Weight

303.83

IUPAC Name

5-Methyl-5,8,9,10,11a,12-hexahydro-4H-8,11-ethanopyrido[3',2':3,4]diazepino[6,7,1-hi]indole hydrochloride

InChI

InChI=1S/C17H21N3.ClH/c1-11-9-13-3-2-4-14-10-15-16(18-20(11)17(13)14)12-5-7-19(15)8-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H

InChI Key

VMTPPUMVLGEJNP-UHFFFAOYSA-N

SMILES

CC1CC2=CC=CC3=C2N1N=C(C4CCN5CC4)C5C3.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSEM308 hydrochloride;  PSEM 308 hydrochloride;  PSEM-308 hydrochloride;  PSEM308 HCl;  PSEM 308 HCl;  PSEM-308 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.